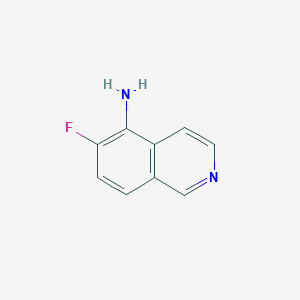

6-Fluoroisoquinolin-5-amine

描述

Contextualization of Isoquinoline (B145761) Scaffolds in Organic Synthesis

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). It is a fundamental component of numerous naturally occurring alkaloids with a wide spectrum of biological activities, including the anticancer agent berberine (B55584) and the vasodilator papaverine. chemenu.com The inherent bioactivity of the isoquinoline framework has established it as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. chemshuttle.com

The synthesis of isoquinoline derivatives has been a subject of intense research, with traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions being supplemented by modern, more efficient catalytic approaches. google.com The functionalization of the isoquinoline core allows for the fine-tuning of its biological and physical properties, making it a versatile template in drug discovery and development. chemshuttle.comchemshuttle.com

Significance of Fluorine in Heterocyclic Chemistry and Bioactive Molecules

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry. ambeed.combohrium.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, bioavailability, and binding affinity of a drug candidate. ambeed.combohrium.combldpharm.com

In heterocyclic chemistry, the strategic placement of fluorine can alter the electronic properties of the ring system, influencing its reactivity and interaction with biological targets. ambeed.com Fluorinated heterocycles are found in a significant number of pharmaceuticals, highlighting the impact of this element in modern drug design. bohrium.com The presence of fluorine can block metabolic oxidation, a common pathway for drug degradation in the body, thereby enhancing the compound's therapeutic efficacy. google.com

Overview of 6-Fluoroisoquinolin-5-amine: Research Landscape and Future Directions

This compound (CAS No. 608515-72-6) is a fluorinated derivative of isoquinoline that has emerged as a valuable intermediate in synthetic chemistry. chemshuttle.com While specific, in-depth research focused solely on this compound is still developing, the known applications of structurally similar compounds, such as other fluorinated isoquinolines, provide a strong indication of its potential.

Research on related compounds like 4-fluoroisoquinolin-5-amine (B2665354) and various bromo- and chloro-substituted fluoroisoquinolines suggests that this compound is likely a key building block in the synthesis of kinase inhibitors and antimicrobial agents. google.comchemshuttle.com The amine group at the 5-position and the fluorine at the 6-position offer versatile handles for further chemical modification, allowing for the creation of diverse molecular libraries for screening against various biological targets.

The future for this compound in research appears bright, with potential applications extending beyond medicinal chemistry into materials science, particularly in the development of novel fluorescent probes and organic electronics. As synthetic methodologies become more advanced, the exploration of the full potential of this and other fluorinated isoquinolines will undoubtedly continue to expand.

Structure

3D Structure

属性

IUPAC Name |

6-fluoroisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUSNQJXESDQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoroisoquinolin 5 Amine and Its Analogs

Strategic Approaches to Isoquinoline (B145761) Core Functionalization

The introduction of fluorine and amine substituents onto the isoquinoline framework requires precise and efficient chemical strategies. This section details the primary methods for achieving this functionalization.

Halogenation and Fluorination Techniques

The introduction of a fluorine atom at the C6 position of the isoquinoline ring is a critical step in the synthesis of the target molecule. Both electrophilic and nucleophilic fluorination methods can be employed.

Direct fluorination of the isoquinoline ring system can be challenging due to the deactivated nature of the pyridine (B92270) ring. However, Rh(III)-catalyzed C–H functionalization has emerged as a powerful tool for the synthesis of fluorinated isoquinolines. For instance, the annulation of oxadiazoles (B1248032) with difluoromethylene alkynes provides a direct route to vinyl fluorinated isoquinolines. nih.govacs.org

Nucleophilic aromatic substitution (SNAr) is a more common approach for introducing fluorine. This method typically involves the displacement of a suitable leaving group, such as a nitro group or a different halogen, by a fluoride (B91410) ion. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. nih.govgatech.edu For the synthesis of 6-fluoroisoquinolines, a precursor such as 6-nitroisoquinoline (B1610068) or 6-chloroisoquinoline (B1281262) could be subjected to nucleophilic fluorination. The rate of SNAr reactions often follows the order F > Cl > Br > I for the leaving group, as the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. bldpharm.com

Table 1: Comparison of Fluorination Techniques for Isoquinolines

| Technique | Reagents/Catalysts | Advantages | Disadvantages |

| Direct C-H Fluorination | Rh(III) catalysts, difluoromethylene alkynes | High atom economy, direct functionalization | Requires specific starting materials and catalysts |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride source (e.g., KF, CsF), aprotic polar solvent | Wide substrate scope, well-established methodology | Requires a good leaving group at the target position |

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor, NFSI) | Can fluorinate electron-rich systems | May lack regioselectivity in some isoquinoline systems |

Amination Strategies for Isoquinoline Derivatives

The introduction of an amino group at the C5 position is another key transformation. Several named reactions are particularly relevant for the amination of heterocyclic systems like isoquinoline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. nih.govthieme-connect.de This reaction can be used to couple an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of 6-Fluoroisoquinolin-5-amine, a precursor such as 5-bromo-6-fluoroisoquinoline (B595743) could be coupled with an ammonia (B1221849) equivalent or a protected amine. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig reaction, with sterically hindered and electron-rich ligands often providing the best results. nih.govfirsthope.co.in A selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride has been demonstrated in the synthesis of substituted 2-aminoquinolines, highlighting the potential for regioselective amination in polyhalogenated systems. fudan.edu.cn

The Chichibabin reaction provides a direct method for the amination of electron-deficient nitrogen-containing heterocycles. enamine.netacs.org The reaction typically involves heating the heterocycle with sodium amide (NaNH₂) in an inert solvent. enamine.netresearchgate.net For isoquinoline, this reaction typically yields 1-aminoisoquinoline. However, the regioselectivity can be influenced by substituents on the ring. While direct amination at the C5 position of a 6-fluoroisoquinoline (B87247) via a classical Chichibabin reaction is not a standard transformation, modifications or alternative directing groups could potentially influence the outcome. The mechanism involves the nucleophilic addition of the amide anion to the ring, followed by the elimination of a hydride ion. acs.org

Table 2: Key Amination Reactions for Isoquinoline Derivatives

| Reaction | Catalyst/Reagent | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Versatile for a wide range of amines and aryl halides. |

| Chichibabin Reaction | Sodium amide (NaNH₂) or potassium amide (KNH₂) | Direct amination of N-heterocycles. |

Advanced Synthetic Transformations

Beyond the direct functionalization of the isoquinoline core, advanced synthetic methods, including metal-catalyzed cross-coupling, reductive and oxidative transformations, and multi-component reactions, offer powerful alternatives for the construction of this compound and its analogs.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Rh(III)-catalyzed cyclization)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing substituted isoquinolines, a Suzuki-Miyaura coupling could be employed to build the isoquinoline core itself or to introduce substituents. For example, a suitably substituted boronic acid could be coupled with a halogenated pyridine derivative to construct the isoquinoline skeleton.

Rhodium(III)-catalyzed C-H activation and cyclization represents a modern and atom-economical approach to the synthesis of isoquinolines. These reactions often proceed via a [4+2] annulation of an aryl compound bearing a directing group with an alkyne. This methodology allows for the direct construction of the isoquinoline ring system with high efficiency and control over regioselectivity. The synthesis of vinyl fluorinated isoquinolines through a Rh(III)-catalyzed reaction of oxadiazoles and difluoromethylene alkynes is a prime example of this strategy's utility in accessing fluorinated heterocycles. nih.govacs.org

Reductive and Oxidative Transformations

A plausible synthetic route to this compound involves the nitration of 6-fluoroisoquinoline at the C5 position, followed by the reduction of the nitro group to an amine. The nitration of isoquinoline typically yields 5-nitroisoquinoline. mdpi.com The subsequent reduction of the nitro group is a common and well-established transformation.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. The hydrogenation of quinolines and isoquinolines to their tetrahydro derivatives is a well-known process, and similar conditions can be adapted for the selective reduction of a nitro group while preserving the aromaticity of the heterocyclic core. enamine.net Gold nanoparticles supported on TiO₂ have also been shown to be effective for the chemoselective hydrogenation of functionalized quinolines under mild conditions.

Table 3: Common Catalysts for the Reduction of Nitroisoquinolines

| Catalyst | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) |

| Platinum Oxide (PtO₂) | H₂ gas, acidic or neutral conditions |

| Raney Nickel | H₂ gas, ethanol |

| Gold on Titanium Dioxide (Au/TiO₂) | H₂ gas, mild temperature |

Oxidative transformations can also play a role in the synthesis of isoquinoline derivatives. For instance, the oxidation of an isoquinolinylboronic acid could be a step in a more complex synthetic sequence.

Multi-component Reactions and Cascade Methodologies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of isoquinoline and its derivatives. For example, a three-component reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids can produce C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. While a direct MCR for this compound may not be established, the principles of MCRs can be applied to construct highly substituted isoquinoline cores that could be further elaborated to the target molecule.

Cascade methodologies, where a series of reactions occur in a single pot without the isolation of intermediates, also provide efficient pathways to complex heterocyclic structures. These can include sequences of coupling and cyclization reactions that rapidly build the isoquinoline framework.

Stereoselective Synthesis and Chiral Resolution for Related Aminoisoquinolines

The introduction of chirality into aminoisoquinoline frameworks is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule can significantly influence its pharmacological activity. Methodologies for achieving enantiomerically pure or enriched aminoisoquinolines and their analogs generally fall into two categories: stereoselective synthesis and chiral resolution of racemic mixtures.

Stereoselective synthesis aims to create a specific stereoisomer directly. This is often achieved through asymmetric synthesis, where a chiral auxiliary, catalyst, or reagent is employed to control the stereochemical outcome of a reaction. For isoquinoline systems, established methods such as the Pictet-Spengler and Bischler-Napieralski reactions have been adapted for stereoselectivity. clockss.orgacs.orgnih.gov These approaches can involve the use of chiral nonracemic α-amino acids or their derivatives as starting materials, which serve as a source of chirality in the final molecule. eurekaselect.com

In a typical asymmetric Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone. clockss.org To induce stereoselectivity, a chiral auxiliary can be attached to the amine, or a chiral catalyst can be used to influence the cyclization step. clockss.org Similarly, the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide followed by reduction, can be rendered stereoselective by using a chiral reducing agent to convert the intermediate 3,4-dihydroisoquinoline (B110456) into a specific enantiomer of the corresponding tetrahydroisoquinoline. clockss.orgnih.gov

Catalytic methods, both enantioselective and diastereoselective, have been extensively applied to the synthesis of chiral isoquinolines. acs.orgnih.gov For instance, asymmetric transfer hydrogenation has proven to be highly effective in the enantioselective synthesis of several alkaloids. researchgate.net

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. wikipedia.org A common and well-established method is the formation of diastereomeric salts. libretexts.org In this technique, the racemic aminoisoquinoline is treated with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the desired enantiomer of the aminoisoquinoline can be recovered by removing the chiral resolving agent. wikipedia.org

Another powerful technique for chiral separation is chiral column chromatography. analytica-world.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. Glycopeptides, such as Vancomycin, have been used as chiral selectors to resolve aromatic amino acids, demonstrating the potential of this approach for separating related amino compounds. nih.govmdpi.com The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, with the efficacy of the separation depending on the energy difference between these complexes. mdpi.com

The following tables summarize some of the key findings and methodologies in the stereoselective synthesis and chiral resolution of aminoisoquinolines and related compounds.

| Method | Description | Key Features |

| Asymmetric Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde using a chiral auxiliary or catalyst to directly form a chiral tetrahydroisoquinoline. clockss.org | Utilizes chiral building blocks like amino acids. eurekaselect.com Can be directed by solvent choice. acs.org |

| Asymmetric Bischler-Napieralski Reaction | Cyclization of a β-phenylethylamide followed by enantioselective reduction of the resulting 3,4-dihydroisoquinoline intermediate. clockss.orgnih.gov | The use of chiral reducing agents is crucial for stereocontrol. clockss.org |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce enantioselectivity in various reactions, such as tandem reactions or C-H functionalization. acs.orgacs.org | High efficiency and turnover. A wide range of catalysts are available. acs.org |

| Biocatalysis | Use of enzymes for resolution or transformations of racemic compounds to yield pure enantiomers. clockss.orgacs.org | High stereospecificity. Often performed under mild reaction conditions. clockss.org |

| Resolution Technique | Principle | Resolving Agents / Stationary Phases |

| Diastereomeric Salt Formation | A racemic amine is reacted with a chiral acid to form diastereomeric salts, which are then separated by crystallization. libretexts.org | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid. libretexts.org |

| Chiral Column Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP). analytica-world.com | CSPs can be based on polysaccharides, proteins (e.g., glycopeptides like Vancomycin), or synthetic chiral polymers. nih.gov |

| Preferential Crystallization | Inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding with a pure crystal of that enantiomer. wikipedia.org | Applicable to racemic compounds that form conglomerates (a mechanical mixture of enantiomeric crystals). |

Chemical Reactivity and Derivatization Chemistry of 6 Fluoroisoquinolin 5 Amine

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.orgmasterorganicchemistry.com In 6-Fluoroisoquinolin-5-amine, the reaction's regioselectivity is governed by the directing effects of the existing substituents. The amine group (-NH2) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho, para-director.

The positions ortho to the amine at C5 are C4 and C6. The C6 position is already substituted with fluorine. The position para to the amine is C8. The positions ortho to the fluorine at C6 are C5 (substituted with the amine) and C7. Therefore, the combined directing effects strongly favor electrophilic attack at the C8 and C7 positions, with the powerful activating effect of the amine group being the dominant influence.

In strongly acidic conditions, required for many SEAr reactions like nitration or sulfonation, the primary amine group is protonated to form an ammonium (B1175870) salt (-NH3+). libretexts.org This protonated group is strongly deactivating and a meta-director. libretexts.org This would alter the reactivity, directing incoming electrophiles to positions meta to the C5 position, such as C7. Protecting the amine group, for instance through acylation to form an amide, can modulate this reactivity, maintaining its ortho, para-directing nature while reducing its high reactivity that might otherwise lead to side reactions. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Halogenation | Br+, Cl+ | 8-Halo-6-fluoroisoquinolin-5-amine | Amine group directs para substitution. |

| Nitration | NO2+ | 8-Nitro-6-fluoroisoquinolin-5-amine | Reaction conditions must be controlled to avoid oxidation. |

| Sulfonation | SO3 | This compound-8-sulfonic acid | The amine may be protonated depending on acid strength. |

Nucleophilic Aromatic Substitution Reactions on the Fluorine Moiety

The fluorine atom on the isoquinoline (B145761) ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), a process where a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com The nitrogen atom in the isoquinoline ring system acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

In SNAr reactions, fluoride (B91410) is an excellent leaving group. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic. youtube.comyoutube.com Consequently, this compound can react with various nucleophiles to displace the fluoride ion.

Common nucleophiles used in these transformations include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides to form ethers.

Nitrogen Nucleophiles: Amines (primary and secondary) to yield substituted diamines. beilstein-journals.org

Sulfur Nucleophiles: Thiolates to produce thioethers. beilstein-journals.org

These reactions are typically carried out in the presence of a base and often require heating in a polar aprotic solvent like DMF or DMSO. beilstein-journals.org

Reactions Involving the Amine Functionality

The primary aromatic amine at the C5 position is a highly versatile functional group, enabling a wide array of derivatizations.

Acylation: The amine readily reacts as a nucleophile with acylating agents such as acyl chlorides or anhydrides to form amides. researchgate.net This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. Acylation is also a common strategy to protect the amine group during other transformations, such as electrophilic aromatic substitution. libretexts.org

Alkylation: Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium salt). mnstate.edulibretexts.org To achieve selective mono-alkylation, reductive amination is a more controlled approach, which involves the initial condensation of the amine with an aldehyde or ketone, followed by reduction of the resulting imine.

Arylation: The nitrogen atom can be arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govnih.gov This reaction typically involves reacting this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. nih.gov This method provides a powerful route to N-aryl derivatives.

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl) at low temperatures. organic-chemistry.orgbyjus.com This reaction converts the amine group into a diazonium salt (-N2+Cl-).

Aryl diazonium salts are highly valuable synthetic intermediates because the dinitrogen group (N2) is an excellent leaving group. nih.gov This allows for its replacement by a wide variety of substituents through reactions such as:

Sandmeyer Reaction: Introduction of -Cl, -Br, or -CN using the corresponding copper(I) salt. organic-chemistry.org

Schiemann Reaction: Introduction of a fluorine atom using fluoroboric acid (HBF4). organic-chemistry.org

Gattermann Reaction: Introduction of halides using copper powder.

Replacement by Iodide: Reaction with potassium iodide (KI).

Replacement by Hydroxyl: Heating in the presence of water.

Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H3PO2).

The amine group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones. libretexts.org The reaction, typically catalyzed by acid, proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, also known as a Schiff base (C=N bond). libretexts.orgnih.gov This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org

Strategic Derivatization for Analytical and Synthetic Applications

The derivatization of this compound is strategically employed in various fields, particularly in medicinal chemistry and materials science. The reactions described above are not merely academic exercises but are tools to construct more complex molecules with desired properties.

Synthetic Applications: The compound serves as a scaffold for building larger, more complex molecules. For instance, the nucleophilic substitution of the fluorine atom is a key step in synthesizing libraries of compounds where different functional groups are introduced at the C6 position. beilstein-journals.org Similarly, diazotization followed by Sandmeyer or Suzuki coupling reactions allows for the introduction of a vast array of functionalities at the C5 position, fundamentally altering the molecule's structure and properties. organic-chemistry.org The amine also serves as a key intermediate for creating fused heterocyclic systems.

Analytical Applications: Derivatization can be used to enhance the analytical detection of molecules. For example, the amine can be reacted with a fluorescent tagging agent (a molecule containing a reactive group like an isothiocyanate or an N-hydroxysuccinimide ester) to create a highly fluorescent derivative. This allows for sensitive detection and quantification using techniques like fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector.

Table 2: Examples of Strategic Derivatization and Applications

| Reaction Type | Reagent/Conditions | Derivative Structure | Application |

|---|---|---|---|

| Nucleophilic Substitution | R-NH2, Base, Heat | 6-(Alkylamino)isoquinolin-5-amine | Building block for kinase inhibitors. google.com |

| Acylation | Acetyl Chloride, Pyridine | N-(6-Fluoroisoquinolin-5-yl)acetamide | Amine protection for subsequent synthesis steps. libretexts.org |

| Arylation (Buchwald-Hartwig) | Aryl-Br, Pd-catalyst, Base | N-Aryl-6-fluoroisoquinolin-5-amine | Synthesis of complex ligands or potential pharmaceuticals. rsc.org |

Fluorophore and Labeling Strategies

The inherent fluorescence of the isoquinoline nucleus suggests that this compound could serve as a foundational structure for the development of fluorescent probes. nih.gov The utility of amino-substituted quinolines and isoquinolines as fluorophores is documented, with their fluorescence properties often being sensitive to the local environment, including pH and solvent polarity. For instance, studies on 6-aminoisoquinoline (B57696) have demonstrated that its fluorescence quantum yield can be significantly enhanced through protonation. This suggests that the amino group in this compound could be a key modulator of its potential fluorescent properties.

While direct applications of this compound as a fluorescent label are not specifically reported, the primary amine group offers a reactive handle for conjugation to biomolecules or other target structures. Standard bioconjugation chemistries targeting primary amines could be employed. These strategies typically involve the reaction of the amine with activated esters (such as N-hydroxysuccinimide esters), isothiocyanates, or sulfonyl chlorides to form stable amide, thiourea, or sulfonamide linkages, respectively.

Table 1: Potential Labeling Reactions for this compound

| Reagent Type | Linkage Formed | Potential Application |

| N-Hydroxysuccinimide (NHS) Esters | Amide | Labeling of proteins, peptides, and nucleic acids. |

| Isothiocyanates (ITC) | Thiourea | Labeling of proteins and peptides. |

| Sulfonyl Chlorides | Sulfonamide | Derivatization for fluorescence detection. |

| Aldehydes/Ketones (via reductive amination) | Secondary Amine | Conjugation to molecules containing carbonyl groups. |

The fluorine substituent at the 6-position may influence the photophysical properties of the isoquinoline core, potentially leading to shifts in the excitation and emission maxima or affecting the quantum yield and lifetime of the fluorescence. The electron-withdrawing nature of fluorine could modulate the electron density of the aromatic system, thereby altering its energy levels and interaction with light. However, without specific experimental data for this compound, these effects remain speculative.

Analytical Derivatization for Chromatographic Enhancement

In the context of analytical chemistry, derivatization of analytes is a common strategy to improve their chromatographic behavior and detection sensitivity, particularly in High-Performance Liquid Chromatography (HPLC). For a compound like this compound, which possesses a primary amine, derivatization can serve several purposes:

Introduction of a UV-absorbing or Fluorescent Tag: While the isoquinoline moiety is UV-active, derivatization with a strongly chromophoric or fluorophoric group can significantly enhance detection limits.

Improved Chromatographic Resolution: Derivatization can alter the polarity and steric properties of the analyte, leading to better separation from matrix components or other analytes.

Enhanced Ionization for Mass Spectrometry: Introducing a readily ionizable group can improve the response in mass spectrometric detection.

A variety of reagents are available for the derivatization of primary amines for chromatographic analysis. The choice of reagent depends on the analytical technique being employed (e.g., UV, fluorescence, or mass spectrometry detection) and the nature of the sample matrix.

A polymeric reagent containing the 6-aminoquinoline (B144246) (6-AQ) tag has been developed for the off-line derivatization of amines and amino acids for HPLC analysis. nih.gov This indicates the utility of the aminoquinoline scaffold in creating derivatives suitable for chromatographic separation and detection.

Table 2: Common Derivatizing Agents for Primary Amines in Chromatography

| Derivatizing Agent | Detection Method | Key Features |

| Dansyl Chloride (DNS-Cl) | Fluorescence, UV | Forms highly fluorescent sulfonamide derivatives. |

| o-Phthalaldehyde (OPA) with a thiol | Fluorescence | Reacts rapidly with primary amines to form fluorescent isoindole derivatives. |

| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Fluorescence, UV | Forms stable carbamate (B1207046) derivatives with strong UV absorbance and fluorescence. |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | UV | Chiral reagent used for the separation of enantiomeric amines. |

| AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Fluorescence | Specifically designed for the pre-column derivatization of amino acids. |

The presence of the fluorine atom in this compound could also be exploited in chromatographic separations. The use of fluorine-containing stationary phases in HPLC has been shown to provide unique selectivity for fluorinated compounds, sometimes enabling separations that are difficult to achieve on conventional reversed-phase columns. nih.gov Therefore, the inherent fluorination of the target compound itself can be a factor in developing a separation method, even without derivatization.

Spectroscopic and Advanced Analytical Characterization of 6 Fluoroisoquinolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms. For a compound like 6-Fluoroisoquinolin-5-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for its structural confirmation.

¹H NMR Spectroscopic Analysis

¹H (Proton) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) ring system and the protons of the amine group. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), between adjacent protons would be crucial for assigning the specific position of each proton. However, no experimental ¹H NMR data for this compound has been reported in the reviewed literature.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the 6-position. The chemical shift of this signal would be characteristic of the fluorine's electronic environment, and any coupling to nearby protons (H-F coupling) would provide further structural information. Unfortunately, no published ¹⁹F NMR data for this compound could be identified.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are advanced methods used to establish connectivity between atoms in a molecule. These techniques would be instrumental in unambiguously assigning all the proton and carbon signals in the NMR spectra of this compound and confirming the substitution pattern. A literature search did not yield any studies that have employed 2D NMR for the characterization of this compound.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (molecular formula C₉H₇FN₂), HRMS would be used to confirm this exact formula by measuring its accurate mass. This is a critical step in the characterization of a new compound. Despite its importance, no specific HRMS data for this compound has been reported in the scientific literature.

Fragmentation Pathway Analysis

Upon electron impact ionization, this compound (molecular weight: 162.16 g/mol ) is expected to form a molecular ion ([M]+•) at m/z 162. The presence of the fluorine atom and the amino group on the isoquinoline core will significantly influence the fragmentation cascade.

Key predicted fragmentation pathways include:

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds involves the elimination of a neutral hydrogen cyanide (HCN) molecule. This would result in a fragment ion at m/z 135.

Loss of a fluorine radical: Cleavage of the C-F bond could lead to the loss of a fluorine radical (F•), generating a fragment ion at m/z 143.

Loss of an amino radical: Fragmentation involving the amino group could result in the loss of an amino radical (•NH2), yielding a fragment ion at m/z 146.

Retro-Diels-Alder Reaction: The isoquinoline ring system may undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring and the formation of characteristic fragment ions.

The mass spectrum of the non-fluorinated analog, 5-aminoisoquinoline, shows a prominent molecular ion peak at m/z 144, with other significant peaks at m/z 117 and 143, corresponding to the loss of HCN and a hydrogen atom, respectively nih.gov. The introduction of a fluorine atom in this compound is anticipated to introduce additional fragmentation pathways and shift the m/z values of common fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Neutral Loss |

| [M]+• | 162 | - |

| [M-HCN]+• | 135 | HCN |

| [M-F]+ | 143 | F• |

| [M-NH2]+ | 146 | •NH2 |

Note: This table is predictive and based on general fragmentation principles and data from analogous compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. While an experimental spectrum for this specific compound is not available, the key vibrational modes can be predicted based on the known spectra of aromatic amines, fluorinated aromatic compounds, and the parent 5-aminoisoquinoline nih.gov.

N-H Stretching: The primary amine group (-NH2) will display two characteristic stretching vibrations in the region of 3300-3500 cm-1. These correspond to the asymmetric and symmetric N-H stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm-1 region.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the isoquinoline ring will give rise to a series of sharp absorption bands in the 1450-1650 cm-1 range.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group is anticipated to be observed around 1600-1650 cm-1.

C-F Stretching: The carbon-fluorine stretching vibration is a strong absorption band typically found in the 1000-1400 cm-1 region. Its exact position can be influenced by the electronic environment of the aromatic ring.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1350 cm-1 region.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations will produce strong bands in the 650-900 cm-1 region, which are indicative of the substitution pattern on the aromatic rings.

The IR spectrum of 5-aminoisoquinoline shows characteristic N-H stretching bands, along with absorptions corresponding to the aromatic ring vibrations nih.gov. The presence of the fluorine atom in this compound will introduce the characteristic C-F stretching band and may cause slight shifts in the other vibrational frequencies due to its electronic effects.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 |

| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1450 - 1650 |

| Primary Amine | N-H Bend (Scissoring) | 1600 - 1650 |

| Aromatic Ring | C-F Stretch | 1000 - 1400 |

| Aromatic Ring | C-N Stretch | 1250 - 1350 |

| Aromatic Ring | C-H Out-of-Plane Bend | 650 - 900 |

Note: This table is predictive and based on general spectroscopic principles and data from analogous compounds.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give rise to strong Raman signals.

Expected prominent Raman bands include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the isoquinoline ring system are expected to produce strong and sharp bands in the fingerprint region (below 1600 cm-1).

C-F Stretching: The C-F stretching vibration, while strong in the IR, may be weaker in the Raman spectrum.

N-H Stretching: The N-H stretching vibrations of the amino group are typically weak in Raman spectra.

The Raman spectrum of 5-aminoisoquinoline has been reported, providing a basis for comparison nih.gov. The introduction of the fluorine atom at the 6-position would be expected to cause shifts in the positions of the ring vibrational modes due to changes in mass and electronic distribution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A hypothetical crystal structure of this compound would be expected to exhibit the following features:

Planar Isoquinoline Core: The fused aromatic ring system would be essentially planar.

Hydrogen Bonding: The amino group would act as a hydrogen bond donor, forming intermolecular N-H···N or N-H···F interactions with neighboring molecules.

π-π Stacking: The planar aromatic rings would likely engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

The determination of the actual crystal structure of this compound would require experimental single-crystal X-ray diffraction analysis.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique for these purposes.

HPLC is widely used to determine the purity of chemical compounds and to quantify their concentration in various matrices. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical RP-HPLC method for the analysis of this compound would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is a common choice for the separation of aromatic compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) would likely be employed to achieve good separation of the main compound from any impurities. The pH of the mobile phase would be an important parameter to optimize, as it would affect the ionization state of the amino group and thus the retention behavior of the compound.

Detection: A UV detector would be suitable for the detection of this compound, as the isoquinoline ring system is a strong chromophore. The detection wavelength would be set at one of the absorption maxima of the compound.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. This would allow for the determination of the concentration of the compound in unknown samples and for the assessment of its purity by calculating the area percentage of the main peak relative to the total peak area.

Table 3: General HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., starting with a low percentage of B and increasing over time) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Injection Volume | 5-20 µL |

Note: These are general parameters and would require optimization for a specific analysis.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For aromatic amines like this compound and its derivatives, GC analysis can be challenging due to their polarity and potential for adsorption onto the chromatographic column, which can lead to peak tailing and poor resolution. labrulez.com To overcome these issues, specialized deactivated columns are typically employed. labrulez.com

The analysis of aromatic amines by GC often necessitates derivatization to increase their volatility and reduce their polarity. nih.govpublisso.de Common derivatization techniques include acylation, silylation, or reaction with reagents like heptafluorobutyric anhydride. publisso.de The choice of derivatizing agent depends on the specific functional groups present in the derivatives of this compound.

The retention time in GC is a critical parameter for compound identification and is influenced by factors such as column temperature, carrier gas flow rate, and the chemical properties of the analyte. phenomenex.com Aromatic amines can sometimes exhibit long retention times, and temperature programming is often used to facilitate their elution. labrulez.com

Below is a hypothetical data table illustrating the gas chromatographic conditions and retention times for this compound and a derivatized analogue.

| Compound | Column | Carrier Gas (Flow Rate) | Temperature Program | Retention Time (min) | Detector |

| This compound | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Helium (1.2 mL/min) | 100°C (2 min), then 15°C/min to 280°C | 15.8 | MS |

| N-(6-Fluoroisoquinolin-5-yl)acetamide | HP-1 (30 m x 0.32 mm x 0.25 µm) | Nitrogen (1.5 mL/min) | 120°C (1 min), then 10°C/min to 250°C | 12.5 | FID |

This data is illustrative and based on typical GC analysis of aromatic amines.

Chiral Chromatography for Enantiomeric Excess Determination

For derivatives of this compound that are chiral, determining the enantiomeric excess (ee) is crucial, particularly in pharmaceutical applications. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com

The selection of the appropriate CSP and mobile phase is critical for achieving good enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including isoquinoline alkaloids. mdpi.com The mobile phase composition, often a mixture of an organic solvent like acetonitrile or methanol with a buffer, can be optimized to improve resolution. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern chiral chromatography can achieve high accuracy and precision in the determination of ee. nih.gov

The following table provides a hypothetical example of a chiral HPLC method for the separation of a chiral derivative of this compound.

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Times (min) | Enantiomeric Excess (%) |

| (R/S)-1-(6-Fluoroisoquinolin-5-yl)ethanamine | Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 254 | (S): 8.2, (R): 9.5 | 95% (S) |

This data is illustrative and based on typical chiral HPLC separations of related compounds.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable insights into the redox properties of molecules like this compound and its derivatives. researchgate.net CV involves applying a linearly varying potential to an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

The electrochemical behavior of isoquinoline and its derivatives is influenced by the substituents on the ring system. nih.govresearchgate.net The fluorine atom and the amino group in this compound will affect its electron density and, consequently, its redox potentials. The amino group is generally oxidizable, and the isoquinoline ring itself can undergo reduction. slideshare.net

Studies on related quinoline (B57606) and isoquinoline compounds have shown that their reduction potentials can be correlated with their chemical structure. marquette.edunih.gov For instance, electron-withdrawing groups tend to make reduction easier (less negative potential), while electron-donating groups have the opposite effect.

A hypothetical cyclic voltammetry experiment for this compound in a non-aqueous solvent is summarized in the table below.

| Compound | Solvent/Supporting Electrolyte | Working Electrode | Scan Rate (mV/s) | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) |

| This compound | Acetonitrile / 0.1 M TBAPF₆ | Glassy Carbon | 100 | +0.85 | -1.20 |

This data is illustrative and based on the electrochemical behavior of similar aromatic amines and isoquinoline derivatives.

Computational Chemistry and Mechanistic Studies on 6 Fluoroisoquinolin 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Detailed quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules like 6-Fluoroisoquinolin-5-amine. These computational methods provide insights into the molecule's electronic landscape and can predict spectroscopic behaviors, offering a theoretical framework to complement experimental findings.

Electronic Structure and Molecular Orbital Analysis

At present, specific studies detailing the electronic structure and molecular orbital analysis of this compound are not available in the cited literature. However, computational studies on related isoquinoline (B145761) and quinoline (B57606) derivatives using DFT are common. researchgate.netrsc.orgnih.govresearchgate.net Such analyses for this compound would typically involve the calculation of molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) to determine the molecule's frontier orbital energies. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and electronic excitation properties of the molecule.

Furthermore, an analysis of the molecular electrostatic potential (MEP) surface would reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The presence of the fluorine atom and the amino group on the isoquinoline core is expected to significantly influence the electronic distribution and reactivity of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

While specific predicted spectroscopic data for this compound is not documented in the available research, DFT calculations are a powerful tool for this purpose. researchgate.netnih.gov Theoretical predictions of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be performed. researchgate.net For instance, computed ¹⁹F and ¹³C NMR shifts, when correlated with experimental data, can be instrumental in the structural identification of fluorinated isoquinoline derivatives. researchgate.net The correlation between calculated and experimental spectroscopic data is crucial for validating the computational methodology and providing a more detailed interpretation of the experimental spectra.

Molecular Dynamics Simulations

There are currently no specific molecular dynamics (MD) simulation studies focused on this compound in the reviewed literature. MD simulations could provide valuable insights into the dynamic behavior of this molecule, such as its conformational flexibility and interactions with solvent molecules or biological macromolecules. Such simulations would be particularly relevant for understanding its behavior in different environments and for potential applications in materials science or medicinal chemistry.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound through computational methods is an area that remains to be explored. Computational chemistry offers powerful tools to map out the intricate details of chemical transformations.

Transition State Analysis and Reaction Pathway Mapping

Specific transition state analyses and reaction pathway mapping for reactions involving this compound have not been reported. In general, computational approaches can be used to identify the transition state structures for various reactions, such as its synthesis or subsequent functionalization. nih.govijpsjournal.com By mapping the potential energy surface, the entire reaction pathway from reactants to products can be charted, providing a detailed, step-by-step understanding of the chemical process.

Energy Profiles and Kinetic Parameters

Detailed energy profiles and the calculation of kinetic parameters for reactions of this compound are not available in the current body of scientific literature. Such studies would involve calculating the activation energies and reaction rate constants, which are essential for understanding the feasibility and speed of a chemical reaction. This information is critical for optimizing reaction conditions and for the rational design of new synthetic routes.

Ligand Design and Binding Site Interactions (Computational Aspects)

The design of potent and selective ligands based on the isoquinoline scaffold is heavily reliant on computational methodologies. Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations are instrumental in predicting binding affinities, identifying key interactions, and guiding the synthesis of optimized derivatives.

Molecular Docking and Binding Mode Analysis:

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For isoquinoline and quinoline derivatives, docking studies have been crucial in understanding their interactions with various enzymes, particularly kinases. For instance, studies on quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase have revealed the importance of the quinazoline (B50416) core in forming critical hydrogen bonds within the ATP-binding site. The N-1 and N-3 atoms of the quinazoline ring are often observed to form hydrogen bonds with the backbone of key methionine and threonine residues, anchoring the inhibitor in the active site.

While no specific docking studies for this compound are available, we can extrapolate potential interactions based on its structure. The 5-amino group could act as a hydrogen bond donor, while the 6-fluoro group can modulate the electronic properties of the aromatic system and potentially engage in halogen bonding or other specific interactions. The isoquinoline nitrogen itself is a key hydrogen bond acceptor.

Key Potential Interactions for a this compound Scaffold:

| Interaction Type | Potential Participating Group | Example Interacting Residue (General) |

| Hydrogen Bond Donor | 5-amino group | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Isoquinoline Nitrogen (N-2) | Lysine, Arginine, Serine |

| Aromatic (π-π stacking) | Isoquinoline ring system | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Isoquinoline ring system | Leucine, Valine, Isoleucine |

Structure-Activity Relationship (SAR) and Ligand Optimization:

Computational studies play a vital role in elucidating the structure-activity relationships of enzyme inhibitors. By systematically modifying the core scaffold and analyzing the resulting changes in binding affinity, researchers can develop predictive models to guide the design of more potent compounds. For fluorinated quinolones, it has been observed that the position of the fluorine atom can significantly impact antibacterial activity. In some cases, a fluorine atom at the C-5 position was found to be the most favorable among different halogen substitutions.

In the context of this compound, computational approaches would be invaluable in exploring the impact of substitutions at various positions. For example, 3D-QSAR models could be developed based on a series of synthesized derivatives to correlate their structural features with their biological activity. Such models provide contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial or detrimental to activity. This information guides the rational design of next-generation inhibitors with improved potency and selectivity.

Illustrative Data from a Hypothetical 3D-QSAR Study on Isoquinoline Analogs:

| Compound ID | Scaffold | Substitution | Experimental IC50 (nM) | Predicted IC50 (nM) |

| 1 | This compound | None | 150 | 145 |

| 2 | This compound | 4-Methyl | 95 | 100 |

| 3 | This compound | 4-Chloro | 210 | 205 |

| 4 | This compound | 1-Phenyl | 50 | 55 |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding pose and observe conformational changes over time. For quinazolinone derivatives, MD simulations have been used to confirm the stability of their binding within the EGFR kinase domain and to analyze the movement of the inhibitor within the active site. These simulations can reveal the importance of specific water molecules in mediating interactions and can help to refine the understanding of the binding mechanism.

For a ligand based on this compound, MD simulations could be employed to:

Assess the stability of the predicted docking pose.

Analyze the flexibility of the ligand and the protein's active site upon binding.

Calculate the binding free energy, providing a more accurate prediction of the binding affinity.

Identify key residues that contribute most significantly to the binding energy.

Synthetic Applications of 6 Fluoroisoquinolin 5 Amine in Complex Molecule Synthesis

Role as a Precursor in Heterocycle Synthesis

The chemical reactivity of 6-Fluoroisoquinolin-5-amine, particularly its primary amino group and the adjacent activated carbon atom, makes it an excellent precursor for the construction of fused heterocyclic systems. This reactivity is analogous to that of other amino-heterocycles, such as 5-aminopyrazoles, which are extensively used in the synthesis of fused azines like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgfrontiersin.orgrsc.orgnih.gov

By reacting with various bielectrophilic partners, this compound can undergo cyclocondensation reactions to yield complex polycyclic structures. For instance, reaction with 1,3-dicarbonyl compounds or their synthetic equivalents is a common and effective method for constructing a new six-membered ring fused to the parent heterocycle. beilstein-journals.orgmdpi.com Similarly, α,β-unsaturated ketones can serve as partners in Michael addition-cyclization cascades to afford fused dihydropyridine (B1217469) systems, which can be subsequently aromatized. nih.gov

These synthetic strategies allow for the creation of novel, rigid scaffolds that expand the chemical space available for drug discovery. The resulting fused systems, incorporating the fluorinated isoquinoline (B145761) core, are of significant interest for exploring new structure-activity relationships.

Table 1: Potential Heterocycle Synthesis Reactions with this compound This table presents hypothetical but chemically sound reactions based on the known reactivity of analogous amino-heterocycles.

Scaffold for Pharmacologically Relevant Compounds

The this compound structure is an attractive scaffold for developing pharmacologically active compounds, particularly kinase inhibitors. nih.gov The aminoisoquinoline core can effectively mimic the purine (B94841) structure of ATP, enabling compounds to act as competitive inhibitors in the kinase ATP-binding pocket. The amino group at the 5-position can be readily functionalized to introduce side chains that occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Research has demonstrated that substituted isoquinolin-1-amine derivatives are effective inhibitors of Rho-associated protein kinase (ROCK), a target implicated in cardiovascular diseases like hypertension. nih.govresearchgate.net Optimization of these scaffolds has led to potent inhibitors with favorable pharmacokinetic profiles. nih.gov The strategic placement of a fluorine atom, as in this compound, is a well-established method in medicinal chemistry to improve metabolic stability and binding interactions. nih.govnih.gov

Furthermore, the 3-aminoisoquinoline scaffold has been utilized in the design of inhibitors for other kinases, such as Monopolar Spindle 1 (MPS1) kinase, a target in oncology. mdpi.com This highlights the versatility of the aminoisoquinoline framework for generating inhibitors against various members of the kinome.

Table 2: Examples of Aminoisoquinoline Scaffolds in Kinase Inhibition

Development of Novel Chemical Probes

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein target, making them invaluable tools for understanding biological processes and validating new drug targets. nih.gov this compound is a suitable starting point for the development of two important classes of chemical probes: fluorescent probes and covalent probes.

Fluorescent Probes: The isoquinoline nucleus possesses intrinsic fluorescent properties. thieme-connect.de This fluorescence can be modulated by chemical modifications, forming the basis of a sensor. The primary amine at the 5-position provides a convenient handle for attaching moieties that can alter the electronic properties of the fluorophore upon binding to a target molecule or sensing a change in the cellular environment. researchgate.netjenabioscience.com For example, a recognition unit can be attached that quenches the fluorescence through a mechanism like Photoinduced Electron Transfer (PeT). Interaction with the target analyte can disrupt this quenching, leading to a "turn-on" fluorescent signal. nih.gov

Covalent Probes: Covalent probes form a permanent bond with their protein target, often providing enhanced potency, prolonged duration of action, and utility in target identification and validation. nih.gov The development of such probes requires the incorporation of a reactive group, or "warhead," that can form a covalent bond with a specific amino acid residue (e.g., cysteine or histidine) in the protein's binding site. nih.gov The amino group of this compound can be used as an attachment point for a linker connected to a suitable electrophilic warhead, such as an acrylamide (B121943) or a sulfonyl fluoride (B91410). nih.gov The fluorinated isoquinoline core would serve as the recognition element that directs the probe to the target protein's binding site.

Table 3: Potential Applications of this compound in Chemical Probe Development

Table of Compounds Mentioned

Biological Activity Studies of 6 Fluoroisoquinolin 5 Amine and Its Derivatives in Vitro Focus

Structure-Activity Relationship (SAR) Investigations

A comprehensive understanding of the structure-activity relationship (SAR) for 6-Fluoroisoquinolin-5-amine is hampered by the lack of dedicated studies. The following sections outline the anticipated influence of its key functional groups based on established principles in medicinal chemistry and studies of analogous compounds.

Influence of Fluorine Substitution on Biological Activity

The substitution of a hydrogen atom with fluorine at the 6-position of the isoquinoline (B145761) ring is expected to have a profound impact on the molecule's properties. Generally, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to improved bioavailability and a longer half-life in biological systems. Furthermore, the high electronegativity of fluorine can alter the electronic distribution within the isoquinoline ring system, potentially influencing its binding affinity to biological targets. The lipophilicity of the molecule is also affected, which can in turn modify its ability to cross cellular membranes.

Impact of Amine Functionality on Molecular Interactions

The primary amine group at the 5-position is a critical feature that can significantly influence the molecule's interactions with biological macromolecules. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the N-H bonds can serve as hydrogen bond donors. These interactions are fundamental for the specific recognition and binding to the active sites of enzymes or receptors. The basicity of the amine group also allows for the formation of salt bridges with acidic residues in a protein, further stabilizing the ligand-target complex. The position of the amine group on the isoquinoline ring is crucial in determining the geometry of these interactions.

Target Engagement and Mechanism of Action (In Vitro)

Enzyme Inhibition Assays

Many isoquinoline derivatives have been identified as potent inhibitors of various enzymes, particularly kinases. The isoquinoline scaffold can mimic the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. It is plausible that this compound or its derivatives could exhibit inhibitory activity against a range of kinases. To confirm this, a panel of kinase inhibition assays would be necessary. The data from such assays would be instrumental in identifying specific kinase targets and understanding the SAR for this class of compounds.

Illustrative Data Table for Kinase Inhibition (Hypothetical)

| Kinase Target | This compound IC₅₀ (µM) |

| Kinase A | > 10 |

| Kinase B | 1.5 |

| Kinase C | 0.8 |

| Kinase D | > 10 |

| This table is for illustrative purposes only and does not represent actual experimental data. |

Receptor Binding Studies

The amine functionality of this compound suggests that it could interact with various receptors, particularly those that recognize endogenous amines. Receptor binding assays, using radiolabeled ligands, would be required to determine the affinity and selectivity of this compound for a panel of receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

Cellular Assays (In Vitro)

To translate any observed enzymatic or receptor activity into a cellular context, a variety of in vitro cellular assays would be essential. These assays could assess the compound's effects on cell proliferation, apoptosis, signaling pathways, and other cellular processes. For instance, if the compound is identified as a kinase inhibitor, cellular assays could confirm its ability to inhibit the phosphorylation of downstream substrates of that kinase. The cytotoxicity of the compound would also be a critical parameter to evaluate in these studies.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental in determining the cytotoxic effects of chemical compounds on cancer cells. For derivatives of the isoquinoline and quinoline (B57606) scaffold, these assays have demonstrated significant antiproliferative activity.

One study on a 3-amino-isoquinoline derivative, AM6-36, reported potent inhibition of cellular proliferation in HL-60 human leukemia cells. The compound exhibited a dose- and time-dependent effect, with a half-maximal inhibitory concentration (IC50) value of 86 nM. acs.orgnih.gov At lower concentrations (≤0.25 μM), AM6-36 was found to be cytostatic, suppressing cell proliferation, while at higher concentrations, it induced cell death (cytotoxic). acs.org

In another study, various aminoisoquinoline-5,8-quinone derivatives bearing α-amino acid moieties were evaluated for their cytotoxic activity. Several of these compounds, derived from L-alanine, L-leucine, and L-phenylalanine, displayed promising IC50 values ranging from 0.5 to 6.25 μM. researchgate.net Furthermore, the introduction of a fluorine atom to certain kinase inhibitors has been shown to enhance their cell growth inhibitory activity by three- to five-fold. nih.gov

Interactive Table: Cell Proliferation and Viability Data for Isoquinoline Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-Amino-isoquinoline Derivative (AM6-36) | HL-60 | 86 nM | acs.orgnih.gov |

| Aminoisoquinoline-quinone Derivatives | Various | 0.5 - 6.25 μM | researchgate.net |

Apoptosis and Cell Cycle Analysis

Further investigation into the mechanism of action of these compounds often involves apoptosis and cell cycle analysis to understand how they lead to cancer cell death.

The 3-amino-isoquinoline derivative, AM6-36, was shown to induce G2/M phase arrest in the cell cycle of HL-60 cells at lower concentrations. acs.orgnih.gov At higher concentrations (1 and 2 μM), the cellular response shifted towards apoptosis. acs.orgnih.gov This induction of apoptosis was confirmed by an increase in apoptotic annexin (B1180172) V+ cells, loss of mitochondrial membrane potential, cleavage of poly(ADP-ribose) polymerase (PARP), and the activation of several caspases. nih.gov The apoptotic effects are thought to be mediated through the up-regulation of p38 MAPK and JNK phosphorylation and the down-regulation of the c-Myc oncogene expression. nih.gov

Studies on other heterocyclic compounds, such as 2-amino-5-benzylthiazole derivatives, have also demonstrated the induction of PARP1 and caspase 3 cleavage in leukemia cells, an increase in the pro-apoptotic Bim protein, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org These compounds were found to cause DNA single-strand breaks and fragmentation, contributing to their apoptotic effects. ukrbiochemjournal.org

Protein-Protein Interaction Studies (e.g., MEK/RAF complex formation)

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The interaction between RAF and MEK proteins is a key step in this cascade, making it an attractive target for therapeutic intervention.

While direct studies on this compound are not available, research on related structures provides insights. The strategic placement of fluorine atoms in kinase inhibitors has been shown to significantly enhance their inhibitory activity against both RAF and MEK. nih.gov In one study, fluorination at a specific position on a compound led to a 40-fold enhancement of Raf inhibitory activity. nih.gov This suggests that fluorinated isoquinoline derivatives could potentially act as potent inhibitors of the RAF/MEK interaction.

Flavonoids, another class of natural compounds, have been investigated for their potential to inhibit MEK1. mdpi.com Computational studies, including molecular docking and binding simulations, are often employed to predict the interactions between small molecules and the binding sites of proteins like MEK1, which can guide the design of novel inhibitors. mdpi.com

Selectivity and Off-Target Profiling (In Vitro)

The selectivity of a drug candidate is crucial for its safety and efficacy. In vitro selectivity profiling helps to identify potential off-target effects that could lead to toxicity.

For fluorinated quinolone derivatives, studies have been conducted to evaluate their phototoxic potential. Research on a set of 6-desfluoro-8-methylquinolones and their 6-fluoro counterparts revealed that 6-amino derivatives were less phototoxic than the corresponding unsubstituted and fluorinated compounds. nih.gov This indicates that the amino group at the 6-position may contribute to a more favorable safety profile. The observed cellular phototoxicity was linked to a radical mechanism and lipid peroxidation, suggesting that the toxic effects are primarily exerted on the cellular membrane. nih.gov

The development of potent and selective inhibitors requires careful structural modifications. For instance, strategic fluorination of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold was shown to improve metabolic stability while maintaining excellent cellular potency and selectivity for the target kinase, CSNK2, when screened against a large panel of human kinases. mdpi.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Fluoroisoquinolin-5-amine, and how do reaction conditions influence yield and purity?

- Answer : Synthesis typically involves fluorination at the 6-position of the isoquinoline core. Key methods include:

-

Halogen Exchange : Substitution of a leaving group (e.g., bromine) with fluorine using fluorinating agents like KF or CsF under anhydrous conditions .

-

Direct Fluorination : Electrophilic fluorination of isoquinoline precursors using Selectfluor or other fluorinating reagents, optimized for regioselectivity .

-

Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperatures between 80–120°C improve reaction rates. Lower yields (<50%) are observed in protic solvents due to side reactions .

- Reaction Optimization :

| Parameter | Impact on Yield/Purity |

|---|---|

| Fluorinating Agent | Selectfluor > KF (higher regioselectivity) |

| Solvent Polarity | DMSO > THF (improves solubility) |

| Reaction Time | Prolonged time increases degradation risk |

Q. What spectroscopic techniques are recommended for characterizing this compound, and which structural features are critical to confirm?

- Answer :

- ¹H/¹³C NMR : Confirm fluorine coupling patterns (e.g., splitting due to adjacent fluorine at C6) and amine proton resonance (δ 5.0–6.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 162.07 (C₉H₇FN₂⁺) .

- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- X-ray Crystallography : Resolve positional isomerism of fluorine and amine groups .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Light Sensitivity : Protect from UV exposure (amber glass vials recommended) .

- Moisture Control : Use desiccants (e.g., silica gel) to mitigate amine degradation via hydrolysis .

Advanced Research Questions

Q. How does the position of the fluorine substituent in this compound influence its biological activity compared to other halogenated isoquinoline derivatives?